2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]-1H-isoindole-1,3(2H)-dione 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC1024289
InChI: InChI=1S/C22H18N2O4/c25-19-13-7-1-2-8-14(13)20(26)23(19)17-11-5-6-12-18(17)24-21(27)15-9-3-4-10-16(15)22(24)28/h1-4,7-10,17-18H,5-6,11-12H2
SMILES: C1CCC(C(C1)N2C(=O)C3=CC=CC=C3C2=O)N4C(=O)C5=CC=CC=C5C4=O
Molecular Formula: C22H18N2O4
Molecular Weight: 374.4 g/mol

2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]-1H-isoindole-1,3(2H)-dione

CAS No.:

Cat. No.: VC1024289

Molecular Formula: C22H18N2O4

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]-1H-isoindole-1,3(2H)-dione -

Specification

Molecular Formula C22H18N2O4
Molecular Weight 374.4 g/mol
IUPAC Name 2-[2-(1,3-dioxoisoindol-2-yl)cyclohexyl]isoindole-1,3-dione
Standard InChI InChI=1S/C22H18N2O4/c25-19-13-7-1-2-8-14(13)20(26)23(19)17-11-5-6-12-18(17)24-21(27)15-9-3-4-10-16(15)22(24)28/h1-4,7-10,17-18H,5-6,11-12H2
Standard InChI Key UWFSWSSYDYLUBT-UHFFFAOYSA-N
SMILES C1CCC(C(C1)N2C(=O)C3=CC=CC=C3C2=O)N4C(=O)C5=CC=CC=C5C4=O
Canonical SMILES C1CCC(C(C1)N2C(=O)C3=CC=CC=C3C2=O)N4C(=O)C5=CC=CC=C5C4=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator